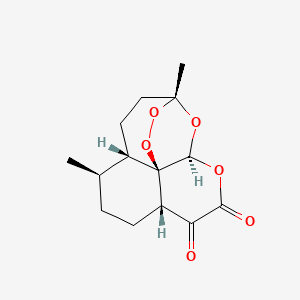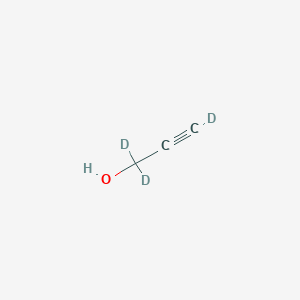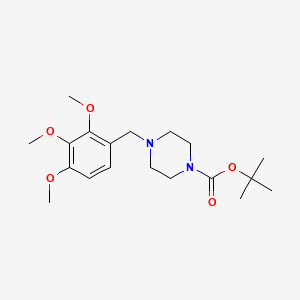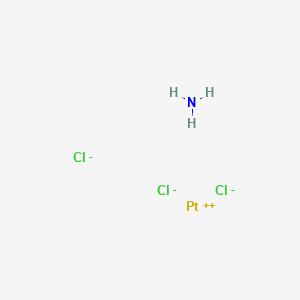
Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide is a quaternary ammonium compound known for its surfactant properties. This compound is widely used in various industries due to its ability to reduce surface tension and its antimicrobial properties. It is commonly found in personal care products, pharmaceuticals, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of hexadecylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified. This method is efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate or sodium chloride can be used to substitute the bromide ion.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced forms of the compound with different degrees of hydrogenation.
Substitution: Compounds with different anions replacing the bromide ion.
Applications De Recherche Scientifique
Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in cell lysis buffers for DNA and RNA extraction.
Medicine: Utilized in formulations for antimicrobial agents and disinfectants.
Industry: Applied in the production of emulsions, foams, and as an antistatic agent in textiles.
Mécanisme D'action
The mechanism of action of Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cells, leading to cell lysis and death. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetylpyridinium chloride: A cationic surfactant used in mouthwashes and disinfectants.
Benzalkonium chloride: Widely used as a disinfectant and preservative in pharmaceuticals.
Uniqueness
Ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide is unique due to its specific alkyl chain length and the presence of hydroxymethyl groups, which enhance its solubility and antimicrobial efficacy compared to other quaternary ammonium compounds .
Propriétés
Formule moléculaire |
C20H44BrNO2 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
ethyl-hexadecyl-bis(hydroxymethyl)azanium;bromide |
InChI |
InChI=1S/C20H44NO2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4-2,19-22)20-23;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CYOFBZRGYTVCGJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](CC)(CO)CO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)

![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)



![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)


